N-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N~5~-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a thienopyrazole moiety, and a trifluoromethyl group.
Preparation Methods
The synthesis of N5-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid under specific reaction conditions. The reaction typically requires the use of catalysts such as palladium acetate and bases like potassium carbonate . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~5~-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting tumor-associated macrophages and microglia in the treatment of glioblastoma multiforme.
Agrochemistry: It is explored for its herbicidal properties, effective against a variety of weeds.
Biological Research: It is used in the development of PET tracers for imaging specific receptors in the brain.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it targets the colony-stimulating factor-1 receptor (CSF-1R), which is involved in the regulation of macrophages and microglia . The compound binds to this receptor, inhibiting its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N~5~-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives such as:
Celecoxib: A well-known anti-inflammatory drug.
Rimonabant: An anti-obesity drug.
Sulfaphenazole: An antibacterial agent.
Properties
Molecular Formula |
C17H12F3N5OS |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12F3N5OS/c1-24-9-10(8-21-24)22-15(26)13-7-12-14(17(18,19)20)23-25(16(12)27-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,22,26) |
InChI Key |
GQIGNYBZRJQKIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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